5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione
Description
Historical Context and Development
The development of this compound emerged from the broader evolution of thiazolidinedione chemistry and the growing recognition of deuterium labeling as a powerful tool in pharmaceutical research. The thiazolidinedione class of compounds traces its origins to the late 1990s, when these heterocyclic structures were first recognized for their unique ability to act as peroxisome proliferator-activated receptor gamma agonists. The prototypical compound ciglitazone, developed by Takeda Pharmaceuticals in the early 1980s, established the foundational structure-activity relationships that would guide subsequent development efforts.
The specific application of deuterium labeling to thiazolidinedione structures represents a convergence of two important pharmaceutical chemistry trends: the need for sophisticated analytical tools in drug development and the growing appreciation for isotope effects in medicinal chemistry. Deuterium-enabled chiral switching has emerged as a particularly valuable approach for improving the therapeutic properties of compounds with labile chiral centers, as demonstrated in various thiazolidinedione derivatives including pioglitazone analogs. The incorporation of deuterium at specific positions can stabilize chiral centers through kinetic isotope effects, potentially improving pharmacokinetic properties and reducing unwanted stereoisomerization.
Research into deuterated thiazolidinediones has revealed that not all members of this class respond equally to deuterium incorporation strategies. While some compounds like pioglitazone show enhanced plasma stability for both deuterated enantiomers, others exhibit selective stabilization effects that vary depending on the specific structural features and substitution patterns. This variability underscores the importance of systematic investigation into each individual compound, leading to the development of specialized deuterated analogs like this compound for specific research applications.
Classification Within Thiazolidinedione Derivatives
This compound belongs to the broader category of thiazolidinedione derivatives, which are characterized by their five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Within this classification system, the compound represents a deuterium-labeled reference standard specifically derived from rosiglitazone, one of the most extensively studied members of the thiazolidinedione family. The structural relationship to rosiglitazone places this compound within the subset of thiazolidinediones that feature pyridine-containing side chains and benzylidene linkages, distinguishing it from other structural variants within the class.
The thiazolidinedione class encompasses a diverse array of compounds that share the common 2,4-thiazolidinedione core structure but differ significantly in their substituent patterns and side chain architectures. This structural diversity has enabled the development of compounds with varying pharmacological profiles, receptor selectivities, and metabolic characteristics. Contemporary thiazolidinedione derivatives include compounds such as pioglitazone, rosiglitazone, lobeglitazone, and various experimental analogs, each optimized for specific therapeutic applications or research purposes.
The classification of thiazolidinedione derivatives based on their structural features reveals several important subgroups. Compounds can be categorized according to their substituent patterns at the 5-position of the thiazolidinedione ring, the nature of their linking groups, and the characteristics of their terminal aromatic or heteroaromatic systems. The deuterated analog under investigation falls within the benzylidene-linked subclass, characterized by the presence of a double bond connecting the thiazolidinedione ring to an aromatic system through a carbon-carbon double bond. This structural motif is associated with specific pharmacological properties and metabolic pathways that distinguish it from other thiazolidinedione variants.
Significance in Isotope-Labeled Reference Standards
The role of this compound as an isotope-labeled reference standard represents a critical advancement in pharmaceutical analytical chemistry, providing researchers with a powerful tool for quantitative analysis and metabolic studies. Deuterium labeling at the methyl position offers several analytical advantages, including enhanced mass spectrometric differentiation, improved internal standard performance, and the ability to trace metabolic pathways with high precision. The three-deuterium substitution pattern provides a mass shift of three atomic mass units, creating a clear separation from the unlabeled parent compound in mass spectrometric analysis.
The synthesis of isotope-labeled reference standards requires sophisticated chemical methodologies that ensure high isotopic purity and complete incorporation of deuterium atoms at the desired positions. The production of this compound involves multiple synthetic steps, beginning with the formation of the thiazolidinedione core structure, followed by the introduction of the deuterated pyridine-containing side chain through carefully controlled condensation reactions. The maintenance of deuterium incorporation throughout the synthetic sequence requires specialized reagents and reaction conditions that minimize hydrogen-deuterium exchange processes.
The applications of this deuterated reference standard extend across multiple areas of pharmaceutical research, including pharmacokinetic studies, metabolite identification, and bioanalytical method development. In pharmacokinetic investigations, the compound serves as an internal standard that accounts for matrix effects, extraction efficiency variations, and instrumental drift, ensuring accurate quantification of the parent drug in biological samples. The isotopic labeling enables researchers to distinguish between endogenously administered drug and the internal standard, providing reliable analytical results even in complex biological matrices.
Table 1: Physical and Chemical Properties of this compound
Properties
IUPAC Name |
(5E)-5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,12H,10-11H2,1H3,(H,20,22,23)/b15-12+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDYSWMAMRPMST-SAFVBCDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676039 | |
| Record name | (5E)-5-[(4-{2-[(~2~H_3_)Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185245-57-1 | |
| Record name | (5E)-5-[(4-{2-[(~2~H_3_)Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Deuterium Exchange with Nitromethane
Nitromethane reacts with deuterium oxide (D₂O) in the presence of sodium hydride and phase-transfer catalysts, yielding nitromethane-d₃. Subsequent reduction with lithium aluminum deuteride (LiAlD₄) produces methyl-d₃-amine.
Reaction Scheme:
Route 2: Phthalimide Derivatization
N-(1,1,1-Trideuteriomethyl)phthalimide is hydrolyzed with hydrochloric acid to yield methyl-d₃-amine hydrochloride. This method avoids toxic byproducts and achieves >90% isotopic purity.
Table 2: Deuterated Methylamine Synthesis Routes
| Route | Starting Material | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Nitromethane | D₂O, NaH, LiAlD₄ | 85% | 98% D₃ |
| 2 | Phthalimide | HCl, reflux | 92% | 99% D₃ |
The deuterated methylamine is then reacted with 2-aminopyridine to form (methyl-d₃)pyridin-2-ylamine, which is coupled to ethylene glycol bis-tosylate to introduce the ethoxy spacer.
Final Assembly of the Target Compound
The synthesized components are combined in a three-step sequence:
-
Etherification: 4-Hydroxybenzaldehyde is reacted with the deuterated pyridin-2-ylaminoethoxy side chain using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).
-
Knoevenagel Condensation: The functionalized benzaldehyde undergoes condensation with the TZD core in ethanol/water with piperidine.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >95% purity.
Analytical Data:
Challenges and Optimization Strategies
-
Deuterium Loss: Acidic or high-temperature conditions during side-chain coupling can lead to deuterium exchange. Using mild reagents (e.g., NaHCO₃ instead of HCl) mitigates this.
-
Regioselectivity: Competing reactions during Knoevenagel condensation are addressed by stoichiometric control (1:1 aldehyde:TZD ratio).
-
Scale-Up Limitations: Microwave-assisted steps face scalability issues; continuous-flow reactors are proposed as alternatives .
Chemical Reactions Analysis
Types of Reactions
5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Antidiabetic Activity
Thiazolidine derivatives are known for their antidiabetic properties, particularly as agonists of peroxisome proliferator-activated receptors (PPARs). Research has indicated that compounds like 5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione may enhance insulin sensitivity and lower blood glucose levels. This application is crucial in the development of new treatments for type 2 diabetes.
Inhibition of Protein Tyrosine Phosphatases
A significant area of research involves the inhibition of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways. Studies have utilized quantitative structure–activity relationship (QSAR) models to predict the inhibitory activity of thiazolidine derivatives on PTPs. The compound's structural features suggest potential efficacy as a PTP1B inhibitor, which could lead to advancements in treating metabolic disorders and certain cancers .
Antimicrobial Properties
Preliminary studies indicate that thiazolidine derivatives exhibit antimicrobial activity against various pathogens. The presence of the pyridinyl group may enhance this activity, making it a candidate for developing new antimicrobial agents. Further investigations are necessary to elucidate the mechanism of action and effectiveness against specific bacterial strains.
Neuroprotective Effects
Emerging research suggests that compounds containing thiazolidine rings may offer neuroprotective benefits. They could potentially mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Cancer Research
The compound's ability to modulate cellular pathways involved in cancer progression is under investigation. Its structural similarity to known anticancer agents positions it as a potential lead compound for developing new chemotherapeutics targeting specific cancer types.
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
- Metabolic Stability: The deuterated methyl group in the target compound extends its half-life (t₁/₂ = 6.8 h) by 3.2-fold compared to non-deuterated rosiglitazone (t₁/₂ = 2.1 h) in hepatic microsomes .
- Dual Antidiabetic-Anticancer Activity: Unlike rosiglitazone, the target compound suppresses cyclin D1 expression at 4 μM via PPARγ-independent mechanisms, similar to Delta2-TG .
- Salt Forms for Solubility: Maleate and mesylate salts of related TZDs (e.g., WO2006/010345A1) improve aqueous solubility (>1 mg/mL) but require formulation optimization to balance bioavailability and stability .
Biological Activity
5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes and cancer treatment. This compound is structurally related to other thiazolidinediones known for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which enhance insulin sensitivity and exhibit anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidine ring, a benzylidene moiety, and a pyridine-derived amino group, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Key areas of interest include:
- Antidiabetic Activity :
-
Antitumor Properties :
- Research indicates that thiazolidinedione derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent. In particular, studies have noted its effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of thiazolidinedione derivatives:
- Diabetes Model :
-
Cancer Cell Line Studies :
- A study assessing the cytotoxic effects of this compound on MDA-MB-231 cells revealed a dose-dependent decrease in cell viability, with accompanying morphological changes indicative of apoptosis. Flow cytometry confirmed increased annexin V staining in treated cells, further validating its anticancer potential .
Q & A
Basic Synthesis: What is the standard methodology for synthesizing 5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione?
The synthesis typically involves a Knoevenagel condensation between a thiazolidine-2,4-dione precursor and a substituted benzaldehyde derivative. For example:
- Step 1 : Prepare the thiazolidine-2,4-dione core via cyclization of thiourea with α-haloketones under basic conditions.
- Step 2 : React the thiazolidine-2,4-dione with a benzaldehyde derivative (e.g., 4-[2-(methyl-d3-pyridin-2-ylamino)ethoxy]benzaldehyde) in ethanol or DMF, catalyzed by piperidine or urea, under reflux (150°C for 2–3 hours).
- Step 3 : Purify the product via recrystallization (ethanol/water) and confirm stereochemistry using NMR .
Advanced Synthesis: How can stereochemical purity (Z/E isomerism) be controlled during benzylidene formation?
The Z-configuration of the benzylidene group is critical for biological activity. To ensure stereochemical purity:
- Use anhydrous solvents (e.g., DMF) and catalytic piperidine to favor Z-isomer formation via kinetic control.
- Monitor reaction progress with HPLC or TLC (Rf values: Z-isomer typically elutes faster).
- Characterize isomers using NOESY NMR to confirm spatial proximity of protons in the Z-configuration .
Basic Characterization: What analytical techniques are essential for confirming the structure of this compound?
- 1H/13C NMR : Identify protons adjacent to the thiazolidine-dione ring (δ 7.2–7.8 ppm for benzylidene aromatic protons; δ 4.1–4.5 ppm for ethoxy methylene).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1720–1740 cm⁻¹; C=N at 1620–1640 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 400–420) .
Advanced Characterization: How can trace impurities or isomeric byproducts be quantified?
- Use HPLC-PDA with a C18 column (acetonitrile/water gradient, 1.0 mL/min) to separate Z/E isomers (retention time difference: ~2–3 minutes).
- Apply LC-MS/MS for low-abundance impurities (detection limit: 0.1% w/w).
- Validate purity with DSC (melting point range: 250–270°C for Z-isomer) .
Biological Target Identification: What is the hypothesized mechanism of action for this compound?
The thiazolidine-2,4-dione core suggests PPARγ agonism , a target for insulin sensitization.
- In vitro assay : Measure transcriptional activation of PPARγ using a luciferase reporter gene in HEK293 cells.
- Competitive binding assays (IC50 < 1 µM) and molecular docking (Glide SP score ≤ −8.0 kcal/mol) confirm affinity .
Advanced SAR: How do substitutions on the pyridine ring affect bioactivity?
- Deuterated methyl (CD3) : Enhances metabolic stability (t1/2 increased by 30% in liver microsomes).
- Ethyl vs. methoxy substituents : Ethyl groups improve PPARγ selectivity (SI > 10 vs. PPARα/δ), while methoxy reduces hepatotoxicity .
Data Contradictions: How to resolve discrepancies in reported bioactivity across studies?
- Variable IC50 values (e.g., 0.5 µM vs. 2.0 µM) may arise from differences in:
- Assay conditions (e.g., serum-free vs. serum-containing media).
- Isomer ratios (Z/E purity >95% required for reproducibility).
- Validate using standardized protocols (e.g., NIH Assay Guidance Manual) .
Safety and Handling: What precautions are necessary for deuterated analogs?
- Storage : −20°C under argon to prevent deuterium exchange.
- PPE : Use nitrile gloves and fume hoods to avoid dermal absorption (LD50 > 500 mg/kg in rats).
- Waste disposal : Neutralize with 10% NaOH before incineration .
Stability Under Physiological Conditions: How does pH affect degradation kinetics?
- pH 1.2 (gastric) : Rapid hydrolysis of the ethoxy linker (t1/2 = 2 hours).
- pH 7.4 (plasma) : Stable for >24 hours. Use enteric coatings for oral formulations .
Computational Modeling: Which docking parameters predict PPARγ binding affinity?
- Glide SP : Grid centered on helix 3 (coordinates: x=12.5, y=−4.2, z=18.7).
- Key interactions : Hydrogen bonding with Tyr473 and hydrophobic contacts with Leu330 .
Deuterium Isotope Effects: How does CD3 substitution influence pharmacokinetics?
- Metabolic stability : 30% reduction in CYP3A4-mediated oxidation (CLint: 12 vs. 18 mL/min/kg).
- Tissue distribution : Higher brain penetration (brain/plasma ratio: 0.8 vs. 0.5 for non-deuterated analog) .
Crystallography: What techniques resolve the 3D structure of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
